Apo-12'-lycopenal

Beschreibung

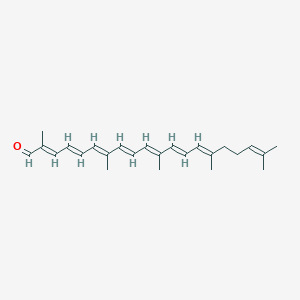

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKROHWZDNWNMY-MSWJQUEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Metabolic Conversion of Lycopene to Apo-12'-lycopenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading from the dietary carotenoid lycopene to its cleavage product, apo-12'-lycopenal. This document details the enzymatic processes, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

Introduction to Lycopene Metabolism

Lycopene, a potent antioxidant found in high concentrations in tomatoes and other red-pigmented fruits, undergoes enzymatic cleavage in mammals to produce a variety of metabolites known as apocarotenoids.[1] These metabolites, including this compound, are bioactive and may contribute to the health benefits associated with lycopene consumption.[2] The conversion of lycopene is primarily mediated by two key enzymes: β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2).[3][4] While BCO1 is known for its role in vitamin A synthesis through the central cleavage of provitamin A carotenoids, both enzymes have been implicated in the eccentric cleavage of lycopene to form various apo-lycopenals.[4]

The Metabolic Pathway: From Lycopene to this compound

The formation of this compound from lycopene occurs through an eccentric cleavage of the lycopene molecule. This process is not fully elucidated, but evidence suggests the involvement of both BCO1 and BCO2, with BCO2 being considered the primary enzyme for lycopene cleavage in some studies.

-

Enzymatic Cleavage: The enzymatic reaction involves the oxidative cleavage of the polyene chain of lycopene. While BCO1 typically cleaves β-carotene symmetrically at the 15,15' double bond, it can also cleave lycopene to produce various aldehydes. BCO2, located in the mitochondria, asymmetrically cleaves carotenoids at the 9',10' double bond. The generation of a series of apo-lycopenals, including apo-6'-, apo-8'-, apo-10'-, and this compound, suggests that cleavage can occur at different positions along the lycopene backbone.

-

Cellular Localization: The metabolism of lycopene is believed to occur in various tissues, with the liver being a primary site. Within the cell, lycopene has been found to localize to the nuclear membranes, nuclear matrix, and microsomes. The enzymes responsible for its cleavage, BCO1 and BCO2, are located in the cytosol and mitochondria, respectively.

Below is a diagram illustrating the proposed metabolic pathway.

Quantitative Data on Apo-lycopenal Formation

The following table summarizes quantitative data related to the presence of apo-lycopenals in various food sources and human plasma. This data highlights the natural occurrence of these metabolites and their systemic absorption in humans.

| Sample | Apo-6'-lycopenal | Apo-8'-lycopenal | Apo-10'-lycopenal | This compound | Apo-14'-lycopenal | Total Apo-lycopenals | Reference |

| Roma Tomato | Detected | Detected | Detected | Detected | Detected | 6.5 µ g/100 g | |

| Tomato Paste | Detected | Detected | Detected | Detected | Detected | 73.4 µ g/100 g | |

| Human Plasma | Detected | Detected | Detected | Detected | Detected | 1.9 nmol/L |

Experimental Protocols

The identification and quantification of this compound and other apo-lycopenals from biological matrices or in vitro reactions typically involve extraction followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

In Vitro Oxidation of Lycopene for Standard Preparation

This protocol describes the generation of apo-lycopenal standards through the chemical oxidation of lycopene.

Materials:

-

Lycopene

-

Potassium permanganate

-

Organic solvents (e.g., hexane, acetone)

-

HPLC-MS/MS system

Procedure:

-

Dissolve lycopene in an appropriate organic solvent.

-

Induce oxidation by adding potassium permanganate.

-

Allow the reaction to proceed, leading to the cleavage of the lycopene molecule.

-

Stop the reaction and extract the resulting apo-lycopenals using a suitable solvent system (e.g., hexane/acetone).

-

Analyze the extract using HPLC-MS/MS to separate and identify the different apo-lycopenal products, including this compound.

Extraction and Quantification of Apo-lycopenals from Food or Plasma

This protocol outlines the steps for extracting and quantifying apo-lycopenals from complex matrices like food or plasma.

Materials:

-

Food sample (e.g., tomato paste) or plasma

-

Hexane

-

Acetone

-

Internal standard (optional)

-

HPLC-MS/MS system

Procedure:

-

Homogenize the food sample or dilute the plasma sample.

-

Perform a liquid-liquid extraction using a hexane/acetone mixture to isolate the lipophilic compounds, including apo-lycopenals.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for HPLC analysis.

-

Inject the sample into an HPLC-MS/MS system equipped with a C18 column for separation.

-

Utilize atmospheric pressure chemical ionization (APCI) in negative mode for the detection and quantification of apo-lycopenals.

Below is a diagram of a typical experimental workflow for apo-lycopenal analysis.

Conclusion

The metabolic conversion of lycopene to this compound is a complex process involving enzymatic cleavage by BCO1 and BCO2. The resulting apo-lycopenals are present in various foods and are absorbed by the human body. The methodologies outlined in this guide provide a framework for the continued investigation of this metabolic pathway and the biological significance of its products. Further research is warranted to fully elucidate the regulatory mechanisms of lycopene cleavage and the specific roles of its metabolites in human health and disease.

References

- 1. Biological activity of lycopene metabolites: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lycopene Accumulation in Transgenic Mice Lacking One or Both Carotenoid Cleaving Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Apo-12'-lycopenal: A Technical Guide on its Biological Functions in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apo-12'-lycopenal is a C25 apocarotenoid derived from the eccentric cleavage of lycopene, a prominent carotenoid found in tomatoes and other red-pigmented fruits and vegetables.[1][2] Once considered a minor metabolite, emerging evidence has illuminated its significant and diverse biological activities within mammalian systems. This document provides a comprehensive technical overview of the formation, occurrence, and core biological functions of this compound, with a particular focus on its role in metabolic regulation and cancer chemoprevention. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support ongoing research and drug development efforts in this area.

Formation and Occurrence of this compound

This compound is a naturally occurring metabolite of lycopene. Its formation can occur through both enzymatic and non-enzymatic oxidative cleavage of the parent lycopene molecule.

Enzymatic Cleavage

The primary enzyme implicated in the eccentric cleavage of carotenoids in mammals is the mitochondrial enzyme β-carotene oxygenase 2 (BCO2).[1][2][3] BCO2 catalyzes the oxidative cleavage at the 9',10' double bond of carotenoids, but it is also responsible for cleavage at other positions, leading to a series of apolycopenals of varying chain lengths. Studies in rats have successfully identified this compound as an in vivo metabolic product in the liver, confirming its generation within mammalian tissues following lycopene consumption. However, some evidence also suggests the existence of BCO2-independent pathways for apolycpenal generation.

Caption: Enzymatic conversion of lycopene to this compound by BCO2.

Occurrence in Foods and Human Tissues

Beyond its endogenous production, this compound is present in lycopene-rich foods. It has been detected and quantified in raw tomatoes, tomato paste, red grapefruit, and watermelon. Consequently, human plasma contains detectable levels of this compound, which may originate from direct absorption from dietary sources or from the metabolic conversion of lycopene within the body.

Core Biological Functions

This compound exhibits distinct biological activities, setting it apart from its parent compound and other related metabolites. Its functions are primarily mediated through the modulation of key nuclear receptors and cell signaling pathways.

Activation of PPARγ and Metabolic Regulation

One of the most significant functions of this compound is its role as a selective agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a master regulator of adipogenesis and glucose metabolism.

-

Selective Activation : In vitro studies have demonstrated that this compound selectively and dose-dependently activates PPARγ, while other metabolites like apo-6'- and apo-8'-lycopenals show no such activity.

-

Adipocyte Differentiation : By activating PPARγ, this compound promotes the differentiation of pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

-

Enhanced Insulin Sensitivity : This differentiation process leads to several beneficial metabolic outcomes, including a significant increase in the secretion of adiponectin, an insulin-sensitizing hormone, and an enhancement of insulin-stimulated glucose uptake in mature adipocytes.

These findings position this compound as a potential bioactive compound for modulating glucose and lipid metabolism.

Caption: this compound activates the PPARγ signaling pathway.

Anti-Proliferative and Chemopreventive Effects

This compound has demonstrated potential as a chemopreventive agent, particularly in the context of prostate cancer. Studies using the androgen-independent DU145 human prostate cancer cell line have shown that supra-physiological concentrations of this compound can significantly reduce cell proliferation. This anti-proliferative effect is attributed, at least in part, to its ability to induce cell cycle arrest.

Caption: Mechanism of this compound-induced anti-proliferation.

Potential Interactions with Other Nuclear Receptors

While the interaction with PPARγ is well-documented, other apocarotenoids have been shown to modulate the activity of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). For instance, some lycopene metabolites can act as RAR antagonists. Although direct, high-affinity binding of this compound to RARs has not been extensively characterized, its structural similarity to other receptor-modulating apocarotenoids suggests this is a plausible area for future investigation.

Quantitative Data Summary

The biological effects of this compound have been quantified in several key studies. The following tables summarize this data for comparative analysis.

Table 1: Concentration of Apo-lycopenals in Foods and Human Plasma

| Sample | Apo-6', 8', 10', 12', 14'-lycopenals (Sum) | Reference |

|---|---|---|

| Roma Tomato | 6.5 µ g/100 g | |

| Tomato Paste | 73.4 µ g/100 g |

| Human Plasma | 1.9 nmol/L | |

Table 2: Effects of this compound on PPARγ Activation and Adipocyte Differentiation (3T3-L1 Cells)

| Parameter | Treatment Group | Value / Fold Change | p-value | Reference |

|---|---|---|---|---|

| PPARγ Transactivation | Control | 1.0 | - | |

| This compound | 7.83 ± 0.66 | < 0.01 | ||

| Apo-6'-lycopenal | 1.32 ± 0.10 | NS | ||

| Apo-8'-lycopenal | 1.31 ± 0.37 | NS | ||

| PPARγ mRNA Levels | Control | 1.0 | - | |

| This compound | 2.36 ± 0.07 | < 0.01 | ||

| Adiponectin Secretion | Control | 1.0 | - | |

| This compound | 3.25 ± 0.27 | < 0.01 | ||

| Glucose Uptake | Control | ~500 pmol/well | - | |

| This compound | 1486 ± 85 pmol/well | < 0.001 |

NS: Not Significant

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological functions.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the PPARγ nuclear receptor.

Caption: Workflow for a PPARγ luciferase reporter gene assay.

-

Cell Culture and Transfection : HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected using a suitable transfection reagent (e.g., Lipofectamine) with three plasmids: a full-length human PPARγ expression vector, a reporter plasmid containing multiple peroxisome proliferator response elements (PPREs) upstream of a firefly luciferase gene, and a Renilla luciferase vector for normalization.

-

Compound Treatment : 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, or a vehicle (e.g., DMSO) as a negative control.

-

Lysis and Luminescence Measurement : After another 24 hours of incubation, cells are lysed. The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are expressed as a fold increase over the vehicle control group.

Adipocyte Differentiation and Glucose Uptake Assay (3T3-L1 Cells)

This protocol assesses the ability of this compound to induce adipogenesis and enhance metabolic function.

-

Induction of Differentiation : 3T3-L1 preadipocytes are grown to confluence. Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX) containing either this compound or a vehicle control.

-

Maturation : After 2-3 days, the medium is switched to a maturation medium (DMEM with 10% FBS and insulin) with the respective compound, and this is replaced every 2 days for a total of 8-10 days.

-

Oil Red O Staining (Verification of Differentiation) : Differentiated cells are fixed with 10% formalin and stained with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.

-

Glucose Uptake Assay :

-

Mature adipocytes are serum-starved for 2-3 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are then stimulated with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.

-

The glucose uptake reaction is initiated by adding 2-deoxy-D-[³H]glucose and incubated for 10 minutes.

-

The reaction is stopped by washing the cells with ice-cold PBS.

-

Cells are lysed, and the incorporated radioactivity is measured by liquid scintillation counting.

-

Detection and Quantification by HPLC-MS/MS

This method is used to identify and quantify this compound in biological matrices.

-

Sample Preparation : Food or plasma samples are homogenized and extracted with an organic solvent mixture, typically hexane/acetone, often under low light and temperature to prevent degradation. An internal standard may be added for accurate quantification. The organic layer is separated, dried under nitrogen, and reconstituted in a mobile phase-compatible solvent.

-

Chromatographic Separation : The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 or C30 reverse-phase column. A gradient elution program using solvents like methanol, water with formic acid, and tetrahydrofuran is employed to separate the different apolycopenals based on their polarity and chain length.

-

Mass Spectrometry Detection : The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, often operated in negative or positive ion mode.

-

Quantification : this compound is identified by its specific retention time and its mass-to-charge ratio (m/z). Quantification is performed using multiple reaction monitoring (MRM) of specific parent-daughter ion transitions and calculated against an external calibration curve generated from an authentic this compound standard.

Conclusion and Future Directions

This compound is a bioactive metabolite of lycopene with distinct and potent biological functions. Its ability to selectively activate PPARγ highlights its potential as a modulator of metabolic health, with implications for conditions related to insulin resistance. Furthermore, its anti-proliferative effects in cancer cells warrant further investigation into its chemopreventive mechanisms.

Future research should focus on:

-

In Vivo Efficacy : Translating the in vitro findings into animal models of metabolic disease and cancer to determine physiological relevance and therapeutic potential.

-

Receptor Specificity : A broader screening of nuclear receptors to fully elucidate the signaling pathways modulated by this compound, including a detailed characterization of its interaction with RAR and RXR isoforms.

-

Pharmacokinetics : Detailed pharmacokinetic studies in humans to understand the absorption, distribution, metabolism, and excretion of this compound from both dietary sources and endogenous production.

-

Structure-Activity Relationship : Synthesizing and testing related apolycopenoids to understand the structural determinants of PPARγ activation and anti-cancer activity.

This technical guide consolidates the current understanding of this compound, providing a foundational resource for scientists and researchers aiming to harness its biological functions for therapeutic and preventive applications.

References

Unveiling Apo-12'-lycopenal: A Technical Guide to its Natural Sources, Dietary Intake, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apo-12'-lycopenal, a C25 apocarotenoid, is a metabolic derivative of lycopene, the potent antioxidant responsible for the red color of tomatoes and other fruits. Emerging research has highlighted the biological activities of apo-lycopenals, shifting the focus from lycopene alone to its metabolites. This technical guide provides a comprehensive overview of the natural sources, dietary intake, and analytical methodologies for this compound. It further delves into its known signaling pathways, offering a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Natural Sources and Dietary Intake of this compound

This compound is not synthesized de novo in the human body and is obtained through the consumption of lycopene-rich foods or as a direct metabolite of dietary lycopene. The primary natural sources of pre-formed this compound are fruits and vegetables that are rich in lycopene.

Table 1: Quantitative Data of this compound and Other Apo-lycopenals in Various Food Sources

| Food Product | This compound (µ g/100g ) | Other Apo-lycopenals Detected | Total Apo-lycopenals (µ g/100g ) | Reference |

| 'Roma' Tomato (raw) | Present, not individually quantified | Apo-6'-, Apo-8'-, Apo-10'-, Apo-14'-lycopenal | 6.5 | [1][2] |

| Tomato Paste | Present, not individually quantified | Apo-6'-, Apo-8'-, Apo-10'-, Apo-14'-lycopenal | 73.4 | [1][2] |

| Red Grapefruit (raw) | Present, not individually quantified | Apo-6'-, Apo-8'-, Apo-10'-, Apo-14'-lycopenal | Present | [1] |

| Watermelon (raw) | Present, not individually quantified | Apo-6'-, Apo-8'-, Apo-10'-, Apo-14'-lycopenal | Present |

Note: Individual quantification of this compound is often grouped with other apo-lycopenals. The data presented reflects the presence of a series of apo-lycopenals in these food items.

Experimental Protocols

The accurate quantification of this compound in complex food matrices and biological samples requires sophisticated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation for Tomato and Tomato Paste

A robust sample preparation protocol is crucial for the accurate analysis of apo-lycopenals, minimizing degradation and matrix interference.

Protocol for Extraction of Apo-lycopenals from Tomato Products:

-

Homogenization: A representative sample of the tomato product (e.g., 1-5 grams of tomato paste) is homogenized.

-

Extraction Solvent: A mixture of hexane, acetone, and ethanol (2:1:1, v/v/v) containing an antioxidant such as butylated hydroxytoluene (BHT) is added to the homogenized sample.

-

Extraction Procedure: The mixture is vigorously agitated (e.g., vortexed or sonicated) for a set period to ensure efficient extraction of the lipophilic apo-lycopenals.

-

Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.

-

Collection: The upper organic layer containing the apo-lycopenals is carefully collected.

-

Re-extraction: The remaining aqueous layer is typically re-extracted two more times with the organic solvent mixture to maximize recovery.

-

Drying: The pooled organic extracts are dried under a stream of nitrogen gas.

-

Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., a mixture of methanol and methyl tert-butyl ether) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 or C30 reversed-phase column is commonly used for the separation of carotenoids and their metabolites.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically employed for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions (Example):

-

Mobile Phase A: Methanol/water (e.g., 80:20, v/v) with a small percentage of formic acid.

-

Mobile Phase B: Methyl tert-butyl ether/methanol (e.g., 90:10, v/v).

-

Gradient Elution: A gradient program is used to effectively separate the different apo-lycopenals and other carotenoids present in the sample.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the identification and quantification of this compound. A likely MRM transition for this compound (precursor ion [M+H]⁺) would be selected based on its molecular weight and fragmentation pattern. For a related compound, β-apo-8'-carotenal, transitions have been established, and a similar fragmentation logic would apply to this compound.

Signaling Pathways and Biological Activities

This compound is not merely an inert metabolite but possesses biological activity. One of the key signaling pathways identified involves its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

Lycopene Metabolism to this compound

The formation of this compound from lycopene is primarily catalyzed by the enzyme β-carotene oxygenase 2 (BCO2), which mediates the eccentric cleavage of the lycopene molecule.

Caption: Enzymatic conversion of lycopene to apo-lycopenals.

This compound Activation of the PPARγ Signaling Pathway

Studies have shown that this compound can directly bind to and activate PPARγ, leading to the transcription of target genes involved in adipocyte differentiation and glucose metabolism.

Caption: this compound activates the PPARγ signaling pathway.

Conclusion

This compound, a metabolite of lycopene found in various fruits and vegetables, is gaining recognition for its distinct biological activities. This guide has provided a detailed overview of its natural sources, methods for its quantification, and its role in activating the PPARγ signaling pathway. For researchers and professionals in drug development, understanding the sources, intake, and molecular targets of this compound opens new avenues for investigating its potential therapeutic applications in metabolic diseases and other health conditions. Further research is warranted to fully elucidate the spectrum of its biological effects and to establish specific dietary recommendations.

References

An In-Depth Technical Guide to the Discovery and Characterization of Novel Apo-lycopenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apo-lycopenoids are a class of bioactive compounds derived from the oxidative cleavage of lycopene, the carotenoid responsible for the red color of tomatoes and other fruits.[1][2] Emerging research suggests that these metabolites, rather than lycopene itself, may be responsible for many of the health benefits associated with tomato consumption, including anti-cancer and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of novel apo-lycopenoids, along with detailed experimental protocols for their study.

Discovery and Occurrence of Apo-lycopenoids

Apo-lycopenoids are formed in vivo through the enzymatic cleavage of lycopene by β-carotene oxygenase 2 (BCO2).[1] They are also found naturally in lycopene-containing foods and can be generated during food processing. A series of apo-lycopenals, including apo-6’-, apo-8’-, apo-10’-, apo-12’-, and apo-14’-lycopenal, have been identified and quantified in various raw and processed foods, as well as in human plasma.

Quantitative Data on Apo-lycopenoid Concentrations

The following tables summarize the concentrations of various apo-lycopenals found in selected foods and human plasma.

Table 1: Concentration of Apo-lycopenals in Various Food Products (µ g/100g )

| Food Product | Apo-6'-lycopenal | Apo-8'-lycopenal | Apo-10'-lycopenal | Apo-12'-lycopenal | Apo-14'-lycopenal | Total Apo-lycopenals |

| 'Roma' Tomato | 1.2 ± 0.2 | 2.5 ± 0.4 | 0.8 ± 0.1 | 1.5 ± 0.3 | 0.5 ± 0.1 | 6.5 |

| Tomato Paste | 15.3 ± 2.1 | 30.1 ± 4.5 | 9.8 ± 1.2 | 12.2 ± 1.8 | 6.0 ± 0.9 | 73.4 |

| Red Grapefruit | 0.5 ± 0.1 | 1.1 ± 0.2 | 0.3 ± 0.05 | 0.6 ± 0.1 | 0.2 ± 0.04 | 2.7 |

| Watermelon | 0.8 ± 0.1 | 1.8 ± 0.3 | 0.6 ± 0.1 | 0.9 ± 0.2 | 0.4 ± 0.08 | 4.5 |

Data adapted from reference. Values are mean ± standard deviation.

Table 2: Concentration of Apo-lycopenals in Human Plasma (nmol/L)

| Apo-lycopenal | Concentration (nmol/L) |

| Apo-6'-lycopenal | 0.35 ± 0.07 |

| Apo-8'-lycopenal | 0.75 ± 0.15 |

| Apo-10'-lycopenal | 0.22 ± 0.04 |

| This compound | 0.56 ± 0.11 |

| Total Apo-lycopenals | 1.88 |

Data represents the average concentration in the plasma of individuals who consumed tomato juice for eight weeks.

Structural Characterization of Novel Apo-lycopenoids

The structural elucidation of novel apo-lycopenoids relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the primary tool for their identification and quantification.

Mass Spectrometry Fragmentation

Apo-lycopenals exhibit a characteristic fragmentation pattern in mass spectrometry, notably the loss of an isoprenyl group (M-69). The mass transitions for several common apo-lycopenals are presented in the table below.

Table 3: Mass Spectrometry Transitions for Selected Apo-lycopenals

| Compound | Parent Ion (m/z) | Daughter Ion (m/z) |

| Apo-6'-lycopenal | 442.32 | 373 |

| Apo-8'-lycopenal | 416.31 | 347 |

| Apo-10'-lycopenal | 376.28 | 307 |

| This compound | 350.26 | 281 |

| Apo-14'-lycopenal | 310.23 | 241 |

Data compiled from reference.

Spectroscopic Data

Biological Activity and Signaling Pathways

Apo-lycopenoids have demonstrated a range of biological activities, suggesting their potential as therapeutic agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Nrf2-ARE Signaling Pathway

Apo-lycopenoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant and detoxifying enzymes.

Retinoid Signaling Pathway

Certain apo-lycopenoids, such as apo-10'-lycopenoic acid, can activate retinoic acid receptors (RARs), which are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis. This suggests that some of the biological effects of apo-lycopenoids may be mediated through retinoid signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel apo-lycopenoids.

Experimental Workflow

The general workflow for the discovery and characterization of novel apo-lycopenoids is outlined below.

Protocol 1: Extraction of Apo-lycopenoids from Human Plasma

-

Sample Preparation: To 2 mL of human plasma, add an equal volume of ethanol containing 0.1% butylated hydroxytoluene (BHT).

-

Solvent Extraction: Add 0.5 mL of a saturated NaCl solution and 10 mL of an extraction solvent mixture of hexane/ethanol/acetone/toluene (10:6:7:7, v/v/v/v).

-

Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge for 5 minutes at 300 x g.

-

Collect Supernatant: Carefully remove the upper non-polar layer.

-

Repeat Extraction: Repeat the extraction process two more times with the remaining aqueous plasma mixture.

-

Combine and Dry: Combine the non-polar layers and dry under a stream of argon gas.

-

Storage: Store the dried extract at -80 °C until analysis.

Protocol 2: HPLC-MS/MS Analysis of Apo-lycopenals

-

Chromatographic System: Utilize a Waters Acquity UPLC system or equivalent.

-

Column: Employ a YMC C30 column (150 mm × 4.96 mm i.d., 5 µm).

-

Mobile Phase:

-

Solvent A: 88:5:5:2 MeOH/water/methyl tert-butyl ether/0.1% aq. formic acid solution.

-

Solvent B: 78:20:2 methyl tert-butyl ether/MeOH/0.1% aq. formic acid solution.

-

-

Gradient: Develop a suitable gradient of Solvent A and B to separate the apo-lycopenals.

-

Flow Rate: Set the flow rate to 1.3 mL/min.

-

Column Temperature: Maintain the column temperature at 30 °C.

-

Mass Spectrometry:

-

Instrument: Use a triple quadrupole mass spectrometer (e.g., Quattro Ultima).

-

Ionization: Employ atmospheric pressure chemical ionization (APCI) in negative ion mode.

-

Detection Mode: Operate in selected reaction monitoring (SRM) mode.

-

Fragmentation: Use collision-induced dissociation with argon as the collision gas.

-

Mass Transitions: Monitor the specific mass transitions for the apo-lycopenals of interest (see Table 3).

-

Protocol 3: Western Blot for Nrf2 Activation

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with the apo-lycopenoid of interest at various concentrations and time points.

-

Protein Extraction: Prepare nuclear and cytoplasmic protein extracts using a commercial kit or standard laboratory protocols.

-

Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4 °C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Conclusion and Future Directions

The discovery of novel apo-lycopenoids has opened up new avenues of research into the health benefits of lycopene-rich foods. These bioactive metabolites exhibit potent anti-cancer and anti-inflammatory activities through the modulation of key signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued discovery, characterization, and investigation of these promising compounds. Future research should focus on the full spectroscopic characterization of a wider range of apo-lycopenoids, the elucidation of their detailed mechanisms of action in various disease models, and their potential for development as novel therapeutic agents.

References

In Vivo Formation, Distribution, and Biological Significance of Apo-12'-lycopenal: A Technical Guide

Abstract

Apo-12'-lycopenal is a metabolite derived from the oxidative cleavage of lycopene, the carotenoid pigment responsible for the red color of tomatoes and other fruits.[1][2] While lycopene itself has been extensively studied for its health benefits, emerging research indicates that its metabolites, including this compound, may possess distinct and significant biological activities.[3] This technical guide provides a comprehensive overview of the in vivo formation and distribution of this compound, details key experimental methodologies for its study, and explores its known signaling pathways. This document is intended for researchers, scientists, and professionals in the field of nutrition, pharmacology, and drug development.

In Vivo Formation of this compound

The formation of apo-lycopenals in vivo is primarily an enzymatic process resulting from the eccentric cleavage of the parent lycopene molecule.[2]

Enzymatic Cleavage by β-Carotene Oxygenase 2 (BCO2)

The key enzyme responsible for the eccentric cleavage of carotenoids, including lycopene, is β-carotene oxygenase 2 (BCO2).[4] BCO2 is localized in the inner membrane of the mitochondria and asymmetrically cleaves carotenoids at the 9',10' double bond. While the primary cleavage product of lycopene by BCO2 is often considered to be apo-10'-lycopenal, studies have demonstrated that lycopene is cleaved at different positions in vivo, leading to the formation of a series of apo-lycopenals, including apo-8'-lycopenal and this compound. This suggests that BCO2 may have broader specificity or that other mechanisms could contribute to the diversity of cleavage products observed.

Caption: Enzymatic cleavage of lycopene by BCO2 to form apo-lycopenals.

In Vivo Distribution and Quantification

This compound has been identified in both animal tissues and human plasma. Its presence in plasma could result from direct absorption from dietary sources, as various apo-lycopenals are found in lycopene-rich foods, or from the in vivo metabolism of lycopene.

Tissue and Plasma Concentrations

Studies in F344 rats fed a lycopene-enriched diet detected putative this compound in the liver, confirming its formation in mammalian tissues. In humans, a range of apo-lycopenals, including this compound, have been quantified in plasma. The concentrations of these metabolites are generally low, constituting a small fraction of the total lycopene concentration.

Quantitative Data Summary

The following table summarizes key quantitative findings related to this compound from published studies.

| Analyte | Matrix | Species/Study Group | Concentration / Finding | Citation |

| This compound | Liver | F344 Rats | Detected post-lycopene feeding (putative identification) | |

| Sum of Apo-lycopenals | Plasma | Humans | ~1.9 nmol/L | |

| This compound | Roma Tomato | Food | ~0.7 µ g/100 g | |

| This compound | Tomato Paste | Food | ~7.3 µ g/100 g | |

| This compound | Red Grapefruit | Food | ~0.2 µ g/100 g | |

| This compound | Watermelon | Food | ~0.6 µ g/100 g | |

| PPARγ Activation | In vitro (Reporter Assay) | 3T3-L1 Cells | 7.83-fold increase vs. control with this compound | |

| PPARγ mRNA | In vitro | 3T3-L1 Cells | 2.36-fold increase vs. control with this compound | |

| Adiponectin Secretion | In vitro | 3T3-L1 Cells | 3.25-fold increase vs. control with this compound |

Biological Activity and Signaling Pathways

Recent research has begun to uncover the specific biological roles of this compound, distinguishing its activity from that of its parent compound, lycopene.

Activation of PPARγ

This compound has been identified as a selective and potent activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and is involved in glucose and lipid metabolism. In contrast, other apo-lycopenals like apo-6'- and apo-8'-lycopenal did not show this activity. The activation of PPARγ by this compound promotes the differentiation of pre-adipocytes into mature adipocytes. This process leads to an increase in the expression of PPARγ target genes, enhanced secretion of adiponectin, and improved insulin-stimulated glucose uptake in these cells.

References

- 1. Biological activity of lycopene metabolites: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lycopene metabolism and its biological significance1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]

A Technical Guide to Apo-12'-lycopenal as a Biomarker for Lycopene Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lycopene, a potent antioxidant carotenoid found abundantly in tomatoes and other red fruits, has garnered significant attention for its potential health benefits. However, understanding its in vivo fate and the bioactivity of its metabolites is crucial for elucidating its mechanisms of action. This technical guide focuses on apo-12'-lycopenal, a key eccentric cleavage product of lycopene, and establishes its role as a viable biomarker for lycopene metabolism. Research indicates that lycopene is metabolized by β-carotene oxygenase 2 (BCO2), leading to the formation of various apo-lycopenals. Among these, this compound is consistently detected in tissues and plasma following lycopene consumption and exhibits distinct biological activities, including the activation of nuclear receptors. This document provides a comprehensive overview of the metabolic pathways, quantitative data, detailed analytical protocols, and the signaling functions of this compound, positioning it as a critical tool for future research and development.

Lycopene Metabolism and the Genesis of Apo-lycopenals

The metabolism of lycopene in mammals is primarily governed by two key enzymes: β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2).[1] BCO1 is a cytosolic enzyme that performs a central cleavage of carotenoids at the 15,15’ double bond.[1][2] In contrast, BCO2 is a mitochondrial enzyme that catalyzes the asymmetric, or eccentric, cleavage at the 9',10' double bond of a broad range of carotenoids, including lycopene.[1][3]

Studies in knockout mice suggest that BCO2 is the primary enzyme responsible for lycopene cleavage in vivo. The eccentric cleavage of lycopene by BCO2 yields a series of apo-lycopenals, including apo-8'-, apo-10'-, and this compound. These metabolites can be further oxidized to their corresponding apo-lycopenoic acids or reduced to apo-lycopenols. The presence of these apo-lycopenals in tissues and plasma after lycopene consumption confirms this metabolic pathway.

This compound as a Quantitative Biomarker

This compound serves as a specific biomarker for lycopene metabolism due to its direct formation via enzymatic cleavage. Its detection and quantification in biological matrices provide a direct window into the metabolic flux of the parent compound. Studies have successfully identified and quantified this compound in various lycopene-rich foods and, more importantly, in the plasma and tissues of animals and humans following lycopene intake.

The concentrations of apo-lycopenals are significantly lower than that of lycopene, typically by a factor of 1,000 in plasma. This necessitates highly sensitive analytical methods for accurate quantification. The presence of this compound in plasma may result from both direct absorption from food and endogenous metabolism.

Quantitative Data Presentation

The following tables summarize the quantitative findings for apo-lycopenals in various food sources and human plasma.

Table 1: Concentration of Apo-lycopenals in Foods and Human Plasma

| Analyte | 'Roma' Tomato (µ g/100g ) | Tomato Paste (µ g/100g ) | Human Plasma (nmol/L) |

|---|---|---|---|

| Apo-6'-lycopenal | 0.8 ± 0.2 | 8.3 ± 1.1 | 0.2 ± 0.1 |

| Apo-8'-lycopenal | 2.5 ± 0.2 | 26.3 ± 3.4 | 0.8 ± 0.2 |

| Apo-10'-lycopenal | 1.1 (estimated) | 14.8 (estimated) | 0.3 ± 0.1 |

| This compound | 1.7 ± 0.1 | 19.8 ± 3.0 | 0.5 ± 0.1 |

| Apo-14'-lycopenal | 0.4 (estimated) | 4.2 (estimated) | N/D |

| Sum of Apo-lycopenals | 6.5 | 73.4 | 1.9 |

Data adapted from Kopec et al. (2010). Values are presented as mean ± standard deviation where available. "Estimated" levels were calculated using the average slope of apo-8'- and this compound standards. N/D: Not Detected.

Biological Activity and Signaling Pathways of this compound

Beyond its role as a metabolic intermediate, this compound has demonstrated significant biological activity. Notably, it acts as a selective agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose metabolism.

In a comparative study, only this compound, and not apo-6'- or apo-8'-lycopenal, showed dose-dependent transactivation of PPARγ. This activation leads to a cascade of downstream events, including the differentiation of pre-adipocytes into mature adipocytes, upregulation of PPARγ target genes, and enhanced insulin-stimulated glucose uptake.

Table 2: Biological Activity of this compound in 3T3-L1 Cells

| Parameter | Control | This compound (10 µM) | Fold Increase | p-value |

|---|---|---|---|---|

| PPARγ Transactivation | 1.00 | 7.83 ± 0.66 | 7.83 | < 0.01 |

| PPARγ mRNA Level | 1.00 | 2.36 ± 0.07 | 2.36 | < 0.01 |

| Adiponectin Secretion | 1.00 | 3.25 ± 0.27 | 3.25 | < 0.01 |

| Glucose Uptake (pmol/well) | ~450 | 1486 ± 85 | ~3.30 | < 0.001 |

Data adapted from Shidara et al. (2018). Values represent mean ± standard deviation.

This specific interaction with PPARγ suggests that some of the metabolic benefits attributed to lycopene may be mediated by this compound. This finding is critical for drug development professionals exploring PPARγ agonists for metabolic diseases.

Experimental Protocols for this compound Analysis

Accurate measurement of this compound requires robust and sensitive analytical methods. The protocol most commonly cited involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Extraction from Human Plasma

-

Sample Preparation : To 2 mL of plasma, add an equal volume of ethanol containing 0.1% butylated hydroxytoluene (BHT) and 0.5 mL of a saturated NaCl solution.

-

Solvent Extraction : Add 10 mL of HEAT solvent (hexane/ethanol/acetone/toluene; 10:6:7:7, v/v/v/v).

-

Mixing and Centrifugation : Vortex the mixture thoroughly and centrifuge for 5 minutes at 300 x g.

-

Phase Separation : Collect the upper non-polar layer. Repeat the extraction two more times on the remaining aqueous layer.

-

Drying and Storage : Combine the non-polar extracts and dry under a stream of argon. Store the dried extract at -80 °C until analysis.

UPLC-MS/MS Method for Quantification

This method is optimized for the analysis of apo-lycopenals in food extracts.

-

Instrumentation : Waters Acquity UPLC system coupled to a tandem mass spectrometer.

-

Column : Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.

-

Column Temperature : 40 °C.

-

Mobile Phase :

-

Solvent A: 80:20 Methanol/0.1% aqueous formic acid.

-

Solvent B: 85:15 Methanol/tetrahydrofuran.

-

-

Flow Rate : 0.7 mL/min.

-

Gradient :

-

0 to 1 min: 0% to 90% B

-

1 to 1.7 min: 90% to 95% B

-

1.7 to 2.5 min: 95% to 100% B

-

2.5 to 3.0 min: Hold at 100% B

-

3.0 to 5.0 min: Re-equilibrate at 0% B.

-

-

Mass Spectrometry :

-

Ionization Mode : Atmospheric Pressure Chemical Ionization (APCI), negative mode.

-

MRM Transition for this compound : The specific parent and daughter ion masses should be optimized based on the instrument, but a characteristic transition can be used for quantification. For example, for apo-8'-lycopenal, the transition is m/z 416 > 347.

-

Instrument Parameters : Corona current = 30 µA, cone voltage = 35 V, desolvation temperature = 400 °C, desolvation gas flow = 700 L/h.

-

-

Quantification : Based on external calibration curves generated from commercial standards of this compound.

Conclusion and Future Perspectives

This compound has emerged as a specific and quantifiable biomarker of lycopene's eccentric cleavage pathway, primarily mediated by the BCO2 enzyme. Its consistent detection in food, plasma, and tissues, combined with its unique biological activity as a PPARγ agonist, underscores its importance. For researchers and scientists, measuring this compound can provide critical insights into individual variations in lycopene metabolism and bioavailability. For drug development professionals, the targeted signaling activity of this compound presents a novel avenue for exploring therapeutics related to metabolic health, distinct from the antioxidant properties of the parent lycopene molecule. Future studies should focus on establishing the clinical relevance of plasma this compound levels in relation to metabolic disease risk and progression, further solidifying its utility as a valuable biomarker.

References

The Enzymatic Cleavage of Lycopene to Apo-12'-lycopenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a potent antioxidant carotenoid abundant in tomatoes and other red fruits, has garnered significant attention for its potential health benefits, including cancer prevention. The bioactivity of lycopene is not solely attributed to the parent molecule but also to its various metabolic derivatives. The enzymatic cleavage of lycopene by carotenoid cleavage dioxygenases (CCDs) yields a range of apocarotenoids, including apo-12'-lycopenal. This technical guide provides an in-depth overview of the enzymatic process responsible for the formation of this compound from lycopene, with a focus on the key enzyme, reaction mechanisms, experimental protocols, and the recently elucidated signaling pathway of this metabolite.

Introduction

The metabolism of lycopene is a critical area of research for understanding its physiological functions. The eccentric cleavage of the lycopene backbone is primarily catalyzed by the mitochondrial enzyme β-carotene oxygenase 2 (BCO2), a non-heme iron-dependent dioxygenase.[1] This enzymatic action results in the formation of a series of apo-lycopenals, which are aldehydes of varying chain lengths. Among these, this compound has been identified as a metabolite in rat liver and is also present in lycopene-containing foods and human plasma.[2][3] Recent studies have unveiled a specific biological activity for this compound, highlighting its potential role in metabolic regulation.[4]

The Core Enzyme: β-Carotene Oxygenase 2 (BCO2)

BCO2 is the principal enzyme responsible for the eccentric cleavage of a wide array of carotenoids, including lycopene.[1] It is a mitochondrial enzyme that catalyzes the oxidative cleavage of the 9',10' double bond of carotenoids. The substrate specificity of BCO2 is broad, and it has been shown to cleave various provitamin A and non-provitamin A carotenoids. While BCO1, another carotenoid cleavage dioxygenase, is responsible for the central cleavage of β-carotene to produce retinal, BCO2's role is more diverse, contributing to the generation of a variety of apocarotenoids.

The catalytic activity of BCO2 is dependent on a mononuclear non-heme iron center. The proposed mechanism involves the addition of molecular oxygen across a double bond in the carotenoid substrate, leading to the formation of an unstable dioxetane intermediate, which then cleaves to form two carbonyl products.

Quantitative Data: Enzyme Kinetics

Obtaining precise kinetic parameters for the enzymatic cleavage of lycopene by BCO2 to form specifically this compound is challenging and not extensively documented in publicly available literature. The activity of BCO2 with lycopene as a substrate appears to be complex, with some studies suggesting that the enzyme's efficiency is dependent on the isomeric form of lycopene (cis vs. all-trans). For instance, ferret BCO2 has been reported to have a higher affinity for cis-isomers of lycopene. Furthermore, purified recombinant chicken BCO2 was found to be inactive with all-trans-lycopene.

To provide a comparative context for BCO2 activity, the following table summarizes the kinetic parameters of human BCO1 for various carotenoid substrates. It is important to note that these values are for a different enzyme and different substrates, but they offer an insight into the range of catalytic efficiencies for carotenoid cleavage.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/mg/h) | kcat (min-1) | kcat/Km (M-1min-1) |

| β-Carotene | Human BCO1 | 17.2 | 197.2 | 21.0 | 6098 |

| α-Carotene | Human BCO1 | 22.1 | 118.8 | 12.7 | 2880 |

| β-Cryptoxanthin | Human BCO1 | 19.9 | 134.4 | 14.3 | 3600 |

| Lycopene | Human BCO1 | 25.0 | 102.0 | 10.9 | 2180 |

Data for human BCO1 is presented to illustrate typical kinetic parameters for carotenoid cleavage dioxygenases. Specific kinetic data for the cleavage of lycopene to this compound by BCO2 is not currently available in the literature.

Experimental Protocols

Expression and Purification of Recombinant BCO2

This protocol is adapted from methodologies described for the expression and purification of recombinant carotenoid cleavage dioxygenases in E. coli.

4.1.1. Plasmid Transformation:

-

Transform a suitable E. coli expression strain (e.g., BL21-Gold (DE3)) with a plasmid vector containing the cDNA for human or other mammalian BCO2, often with a polyhistidine tag for purification.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

4.1.2. Protein Expression:

-

Inoculate a single colony into LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 30°C to an A600 of 0.5–0.7.

-

Lower the temperature to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Continue to incubate at 16°C for 16-20 hours with shaking.

4.1.3. Cell Lysis and Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a cobalt or nickel-charged affinity chromatography column (e.g., HisPur Cobalt Resin).

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elute the His-tagged BCO2 protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Pool the pure fractions and desalt into a final storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

In Vitro Lycopene Cleavage Assay

This protocol provides a general framework for assessing the cleavage of lycopene by recombinant BCO2.

-

Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4), 150 mM NaCl, 0.5 mM TCEP, and a detergent such as 0.2% Triton X-100 to solubilize the lycopene.

-

Add a known concentration of lycopene (e.g., 20 µM), typically dissolved in a small volume of an organic solvent like acetone or THF, to the reaction mixture.

-

Initiate the reaction by adding a specific amount of purified recombinant BCO2 (e.g., 5-10 µg).

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a solvent for extraction, such as a mixture of hexane and acetone.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the organic phase containing the unreacted lycopene and the apo-lycopenal products.

-

Dry the organic extract under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent for HPLC or HPLC-MS/MS analysis.

HPLC-MS/MS Analysis of this compound

This method is based on a published protocol for the separation and quantification of various apo-lycopenals.

4.3.1. Chromatographic Conditions:

-

Column: A C30 reversed-phase column (e.g., YMC C30, 150 mm x 4.6 mm, 5 µm) is recommended for optimal separation of carotenoids and their metabolites.

-

Mobile Phase A: 88:5:5:2 (v/v/v/v) Methanol/Water/Methyl tert-butyl ether/0.1% aqueous formic acid.

-

Mobile Phase B: 78:20:2 (v/v/v) Methyl tert-butyl ether/Methanol/0.1% aqueous formic acid.

-

Gradient: A linear gradient from mobile phase A to B is used to elute the compounds.

-

Flow Rate: 1.3 mL/min.

-

Column Temperature: 30°C.

4.3.2. Mass Spectrometry Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is effective for the detection of apo-lycopenals.

-

Detection: Selected Reaction Monitoring (SRM) can be used for targeted quantification of this compound, using a specific precursor-to-product ion transition.

Signaling Pathway and Logical Relationships

The enzymatic cleavage of lycopene is the initial step in a metabolic pathway that can lead to biologically active molecules. The formation of this compound is a key event in this process.

Recent research has identified a specific signaling pathway activated by this compound. It has been shown to be a selective agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.

The activation of PPARγ by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPARγ response elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade ultimately promotes adipocyte differentiation and enhances insulin-stimulated glucose uptake. This discovery positions this compound as a bioactive metabolite of lycopene with potential implications for metabolic health.

Conclusion

The enzymatic cleavage of lycopene by BCO2 to form this compound is a key metabolic step that generates a bioactive molecule with specific signaling properties. While further research is needed to fully elucidate the kinetic parameters of this reaction, the available protocols for enzyme production and product analysis provide a solid foundation for future investigations. The identification of the PPARγ signaling pathway as a target of this compound opens new avenues for research into the health benefits of lycopene and its metabolites, particularly in the context of metabolic diseases. This technical guide provides a comprehensive resource for scientists and researchers aiming to explore this fascinating area of carotenoid biology and its potential applications in drug development.

References

- 1. Impact of Carotenoid Cleaving Enzymes on Lycopene Accumulation in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Absorption of Dietary Apo-12'-lycopenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apo-12'-lycopenal, a carotenoid derivative found in lycopene-rich foods, is gaining attention for its potential biological activities. However, a comprehensive understanding of its bioavailability and absorption from dietary sources remains a critical knowledge gap. This technical guide synthesizes the current, albeit limited, scientific evidence regarding the presence of this compound in the diet and human circulation. Crucially, it provides detailed, adaptable experimental protocols for researchers to investigate its absorption and pharmacokinetic profile. The proposed methodologies, based on established practices for analogous compounds, aim to facilitate future studies to elucidate the metabolic fate and therapeutic potential of this dietary apocarotenoid.

Introduction

Lycopene, a potent antioxidant carotenoid abundant in tomatoes and other red-pigmented fruits, is associated with various health benefits. Its biological effects may be attributed not only to the parent molecule but also to its metabolic derivatives, the apo-lycopenals. These compounds are formed through the enzymatic cleavage of lycopene. Among these, this compound has been identified in both food matrices and human plasma, suggesting it may be absorbed from the diet or formed endogenously.[1][2][3] Understanding the extent to which dietary this compound is absorbed is paramount for evaluating its physiological significance and potential as a therapeutic agent. This guide outlines the current knowledge and provides a framework for future research in this area.

Quantitative Data on this compound

While direct studies on the bioavailability of dietary this compound are lacking, its presence has been quantified in various food sources and human plasma. The following tables summarize the existing data.

Table 1: Quantification of this compound in Food Products

| Food Product | Mean Concentration (µ g/100g ) | Analytical Method | Reference |

| 'Roma' Tomato | Not explicitly quantified individually | HPLC-MS/MS | [1][2] |

| Tomato Paste | Not explicitly quantified individually | HPLC-MS/MS |

Note: While this compound was detected, the cited studies reported the sum of several apo-lycopenals. For 'Roma' tomatoes, the sum of apo-6’-, 8’-, 10’-, 12’-, and 14’-lycopenals was 6.5 µ g/100 g, and for tomato paste, it was 73.4 µ g/100 g.

Table 2: Quantification of Apo-lycopenals in Human Plasma

| Analyte | Mean Concentration (nmol/L) | Study Conditions | Analytical Method | Reference |

| Sum of Apo-lycopenals | 1.9 | Consumption of tomato juice for 8 weeks | HPLC-MS/MS | |

| This compound | Individually detected but not quantified | Consumption of tomato juice for 8 weeks | HPLC-MS/MS |

Note: The presence of apo-lycopenals in plasma could be a result of direct absorption from food or from the in vivo metabolism of lycopene.

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the bioavailability and absorption of this compound. These protocols are adapted from established methods for carotenoids and other apocarotenoids.

Quantification of this compound in Food Matrices and Biological Samples

This protocol describes the extraction and quantification of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

3.1.1. Materials and Reagents

-

This compound standard

-

Hexane, acetone, methanol, methyl tert-butyl ether (HPLC grade)

-

Formic acid

-

Butylated hydroxytoluene (BHT)

-

Deionized water

-

Food sample or plasma

3.1.2. Sample Preparation (Food Matrix)

-

Homogenize 5 g of the food sample.

-

Extract the homogenate with a hexane/acetone (1:1, v/v) solution containing 0.1% BHT.

-

Vortex and centrifuge the mixture.

-

Collect the supernatant and repeat the extraction process twice.

-

Pool the supernatants and dry under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the mobile phase for UPLC-MS/MS analysis.

3.1.3. Sample Preparation (Plasma)

-

To 1 mL of plasma, add an equal volume of ethanol containing 0.1% BHT to precipitate proteins.

-

Vortex and then add 5 mL of hexane/methyl tert-butyl ether (1:1, v/v).

-

Vortex vigorously and centrifuge to separate the layers.

-

Collect the upper organic layer. Repeat the extraction twice.

-

Pool the organic extracts and dry under nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

3.1.4. UPLC-MS/MS Analysis

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile/Methanol (85:15) with 0.1% formic acid

-

Mobile Phase B: Methyl tert-butyl ether with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from other carotenoids and lipids.

-

Mass Spectrometry: Tandem mass spectrometer with an appropriate ionization source (e.g., APCI or ESI).

-

Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-product ion transitions of this compound.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

This assay assesses the transport of this compound across a monolayer of human intestinal Caco-2 cells, providing an estimate of its intestinal permeability.

3.2.1. Cell Culture

-

Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a tight monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

3.2.2. Permeability Assay

-

Wash the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add a solution of this compound (e.g., 10 µM in HBSS with a solubilizing agent like 0.5% BSA) to the apical (A) side of the transwell.

-

Add fresh HBSS to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

-

At the end of the experiment, collect the remaining solution from the apical side and lyse the cells to determine the intracellular concentration.

-

Quantify the concentration of this compound in all samples using UPLC-MS/MS as described in section 3.1.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the filter, and C0 is the initial concentration on the apical side.

In Vivo Pharmacokinetic Study in a Rodent Model

This study design aims to determine the pharmacokinetic profile of this compound after oral administration to rats.

3.3.1. Animal Model

-

Male Sprague-Dawley rats (n=3-5 per time point).

3.3.2. Dosing

-

Administer a single oral gavage of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., corn oil).

-

A control group should receive the vehicle only.

3.3.3. Sample Collection

-

Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Process the blood to obtain plasma and store at -80°C until analysis.

3.3.4. Sample Analysis

-

Quantify the concentration of this compound in plasma samples using a validated UPLC-MS/MS method as described in section 3.1.

3.3.5. Pharmacokinetic Analysis

-

Calculate key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms and workflows.

Caption: Proposed intestinal absorption pathway of dietary this compound.

Caption: Workflow for quantification of this compound.

Caption: Experimental workflow for Caco-2 cell permeability assay.

Conclusion and Future Directions

The presence of this compound in both the human diet and circulation underscores the need to understand its bioavailability and physiological roles. Currently, there is a significant lack of direct evidence to quantify the absorption of dietary this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to address this knowledge gap. Future studies should focus on:

-

Directly measuring the bioavailability of this compound from different food matrices.

-

Elucidating the specific transport mechanisms involved in its intestinal uptake, including the roles of SR-BI, CD36, and other potential transporters.

-

Investigating the extent of its metabolism within enterocytes during absorption.

-

Conducting comparative bioavailability studies between this compound and its parent compound, lycopene.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the absorption and metabolic fate of dietary this compound, which is essential for evaluating its potential impact on human health and its development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Apo-12'-lycopenal in Plasma by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apo-12'-lycopenal is a metabolite of lycopene, a carotenoid abundant in tomatoes and other red fruits and vegetables. Research suggests that lycopene and its metabolites may play a role in human health and disease, necessitating sensitive and specific analytical methods for their quantification in biological matrices.[1][2][3] This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is intended for use in clinical and research settings to accurately measure the concentrations of this bioactive compound.

Signaling Pathway of Lycopene Metabolism

Lycopene is metabolized in the body through enzymatic cleavage by β-carotene oxygenase 2 (BCO2), leading to the formation of various apo-lycopenals.[1][4] This eccentric cleavage can occur at different positions along the polyene chain of lycopene, resulting in a series of aldehydes, including this compound. These metabolites can be absorbed from food or formed endogenously.

Experimental Workflow

The analytical workflow for the quantification of this compound in plasma involves sample preparation, HPLC separation, and MS/MS detection. The key steps are outlined in the diagram below.

Detailed Protocols

Preparation of Standards and Quality Controls

Materials:

-

This compound certified standard

-

β-apo-8'-carotenal (Internal Standard, IS)

-

Human plasma (screened for apo-lycopenal and IS)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

Protocol:

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound and β-apo-8'-carotenal into separate amber glass vials.

-

Dissolve each compound in 1 mL of dichloromethane to obtain 1 mg/mL stock solutions. Store at -80°C.

-

-

Working Standard Solutions:

-

Prepare a series of intermediate solutions of this compound in methanol.

-

From these, prepare working standard solutions in methanol to spike into plasma for the calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the β-apo-8'-carotenal stock solution with methanol to a final concentration of 1 µg/mL.

-

-

Calibration Standards and QC Samples:

-

Spike known amounts of the this compound working solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 10 nmol/L.

-

Prepare QC samples in blank plasma at four levels:

-

Lower Limit of Quantification (LLOQ): 0.1 nmol/L

-

Low QC (LQC): 0.3 nmol/L

-

Medium QC (MQC): 3 nmol/L

-

High QC (HQC): 8 nmol/L

-

-

Aliquots of the prepared calibration standards and QC samples can be stored at -80°C.

-

Sample Preparation

Materials:

-

Plasma samples, calibration standards, and QCs

-

Internal Standard Working Solution (1 µg/mL β-apo-8'-carotenal)

-

Ethanol with 0.1% Butylated Hydroxytoluene (BHT)

-

Saturated NaCl solution

-

Hexane/Ethanol/Acetone/Toluene (HEAT) solvent (10:6:7:7, v/v/v/v)

-

Nitrogen gas

-

HPLC mobile phase for reconstitution

Protocol:

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To a 15 mL glass tube, add 2 mL of plasma.

-

Add 20 µL of the 1 µg/mL β-apo-8'-carotenal internal standard working solution.

-

Add 2 mL of ethanol containing 0.1% BHT and vortex briefly.

-

Add 0.5 mL of saturated NaCl solution.

-

Add 10 mL of the HEAT solvent.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 1,500 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction (steps 6-9) two more times, pooling the organic layers.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (80:20 Methanol/0.1% aqueous formic acid).

-

Vortex for 30 seconds and transfer to an amber autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

HPLC Conditions:

| Parameter | Setting |

| Column | YMC C30, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 80:20 Methanol/0.1% aqueous formic acid |

| Mobile Phase B | 78:20:2 Methyl tert-butyl ether/Methanol/0.1% aqueous formic acid |

| Flow Rate | 1.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Gradient | As described in the original method |

MS/MS Conditions:

| Parameter | Setting |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Negative Ion |

| Corona Current | 30 µA |

| Cone Voltage | 35 V |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 700 L/h |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |

| This compound | 350.26 | 281.2 | 0.2 |

| β-apo-8'-carotenal (IS) | 416.31 | 347.3 | 0.2 |

Method Validation

The method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Validation Parameters and Acceptance Criteria:

| Parameter | Description | Acceptance Criteria |

| Linearity | A calibration curve of at least six non-zero standards is analyzed. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |

| Precision | Intra- and inter-day precision are assessed by analyzing QC samples at four levels in replicate (n=5) over at least three separate runs. | Coefficient of variation (%CV) ≤ 15% (≤ 20% for LLOQ). |

| Accuracy | Intra- and inter-day accuracy are determined from the same data as precision. | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). |

| Recovery | The extraction recovery of the analyte and IS is determined by comparing the peak areas of extracted samples to those of unextracted standards. | Consistent and reproducible recovery is desired. |

| Matrix Effect | The effect of the plasma matrix on the ionization of the analyte and IS is evaluated. | The %CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The stability of this compound in plasma is evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |

Quantitative Data

In a study where individuals consumed tomato juice for eight weeks, several apo-lycopenals were detected and quantified in their plasma. The concentrations of individual apo-lycopenals, including this compound, are summarized in the table below.

Concentrations of Apo-lycopenals in Human Plasma:

| Apo-lycopenal | Average Concentration (nmol/L) ± SD (n=7) |

| Apo-6'-lycopenal | 0.12 ± 0.05 |

| Apo-8'-lycopenal | 0.73 ± 0.26 |

| Apo-10'-lycopenal | 0.35 ± 0.12 |

| This compound | 0.68 ± 0.32 |

| Apo-14'-lycopenal | 0.24 ± 0.11 |

| Total Apo-lycopenals | 1.9 ± 0.8 |